2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine
Brand Name: Vulcanchem
CAS No.: 866782-00-5
VCID: VC3860275
InChI: InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2
SMILES: C1COCCN1C(CN)C2=CC=C(C=C2)Cl
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol

2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine

CAS No.: 866782-00-5

VCID: VC3860275

Molecular Formula: C12H17ClN2O

Molecular Weight: 240.73 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine - 866782-00-5

Description

Structural Components:

  • 4-Chlorophenyl Group: This is a common moiety in many pharmaceuticals, known for its stability and ability to participate in various biological interactions.

  • Morpholin-4-YL Group: Morpholine is a heterocyclic amine, often used in drug design due to its solubility and ability to form hydrogen bonds, which can enhance bioavailability and interaction with biological targets.

  • Ethylamine Linkage: This provides a flexible chain that can contribute to the compound's pharmacokinetic properties.

Potential Applications

Given the structural components, "2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine" could potentially be explored for various biological activities, such as:

  • Antimicrobial Activity: Compounds with morpholine and chlorophenyl groups have shown antimicrobial properties in some studies .

  • Anticancer Activity: The presence of chlorophenyl and morpholine rings might also confer anticancer properties, as similar structures have been investigated for their cytotoxic effects .

Synthesis and Characterization

The synthesis of such compounds typically involves nucleophilic substitution reactions. For example, a morpholine ring could be attached to a chlorophenyl group via an ethylamine linker through a series of reactions involving alkylation and amination steps.

Synthesis Steps:

  • Preparation of Intermediates: Synthesis of the chlorophenyl and morpholine intermediates.

  • Alkylation: Attachment of the ethylamine linker to the morpholine ring.

  • Amination: Coupling of the chlorophenyl group with the morpholine-ethylamine intermediate.

Spectroscopic Characterization

Characterization of "2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine" would involve spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure.

Spectroscopic Data:

TechniqueExpected Signals
1H NMRSignals for aromatic protons (around 7-8 ppm), morpholine protons (around 2.5-3.5 ppm), and ethylamine protons (around 2.5-3.5 ppm).
13C NMRSignals for aromatic carbons (around 120-140 ppm), morpholine carbons (around 50-70 ppm), and ethylamine carbons (around 40-60 ppm).
IRAbsorption bands for C-H stretching (around 2800-3000 cm^-1), C=N stretching (around 1600-1700 cm^-1), and aromatic C=C stretching (around 1450-1600 cm^-1).
Mass SpectrometryMolecular ion peak corresponding to the molecular weight of the compound.

Future Directions:

  • Biological Screening: Evaluate the compound for antimicrobial, anticancer, and other potential biological activities.

  • Structural Optimization: Modify the compound to enhance its bioactivity and pharmacokinetic properties.

Given the lack of specific information on this compound in the search results, a comprehensive review of broader chemical literature and databases would be essential to gather more detailed insights.

CAS No. 866782-00-5
Product Name 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine
Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
IUPAC Name 2-(4-chlorophenyl)-2-morpholin-4-ylethanamine
Standard InChI InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2
Standard InChIKey OIWUWMGJYGAUJR-UHFFFAOYSA-N
SMILES C1COCCN1C(CN)C2=CC=C(C=C2)Cl
Canonical SMILES C1COCCN1C(CN)C2=CC=C(C=C2)Cl
PubChem Compound 16461923
Last Modified Aug 16 2023

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